N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-phenylbutanamide
Description
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-phenylbutanamide is a synthetic organic compound characterized by a thiophene ring substituted at the 5-position with a furan-3-yl group. The thiophene moiety is linked via an ethyl chain to a 4-phenylbutanamide group (Figure 1). The furan and thiophene heterocycles are known to enhance bioactivity by influencing electronic properties and molecular interactions with biological targets .
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c22-20(8-4-7-16-5-2-1-3-6-16)21-13-11-18-9-10-19(24-18)17-12-14-23-15-17/h1-3,5-6,9-10,12,14-15H,4,7-8,11,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANLFUWDOFYVNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCC2=CC=C(S2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-phenylbutanamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction is favored due to its mild reaction conditions and high yield. The process involves careful control of reaction parameters such as temperature, solvent, and catalyst concentration to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-phenylbutanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs from the literature.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity: The 5-bromo and 5-nitro groups on thiophene () enhance antibacterial activity by increasing electrophilicity, facilitating interactions with bacterial enzymes or DNA . The target compound’s 5-(furan-3-yl) substituent may offer similar electronic modulation but with distinct steric effects due to the bulkier furan ring. The target compound’s ethyl linker and 4-phenylbutanamide group may similarly influence pharmacokinetics, though this requires experimental validation.
Heterocyclic Core Variations: Thiazolidinone-containing analogs () exhibit divergent bioactivity profiles (e.g., antidiabetic) compared to thiophene-based compounds, highlighting the role of core structure in target specificity .
Positional Isomerism :
- The target compound’s furan-3-yl substituent differs from the furan-2-yl group in . This positional change alters the molecule’s dipole moment and hydrogen-bonding capacity, which could impact binding affinity to biological targets .
Biological Activity
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-phenylbutanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes furan and thiophene rings, which are often associated with various bioactive properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.42 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of both furan and thiophene moieties allows for significant binding interactions, potentially modulating pathways involved in inflammation, cancer progression, and microbial resistance.
Antimicrobial Activity
Research indicates that compounds containing furan and thiophene structures exhibit notable antimicrobial properties. For instance, derivatives of furan have shown effectiveness against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The specific compound has been studied for its potential to act against these pathogens, demonstrating a minimum inhibitory concentration (MIC) that suggests significant antibacterial activity.
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 1 | Escherichia coli | 64 |
| Compound 2 | Staphylococcus aureus | 32 |
| This compound | TBD |
Anticancer Activity
The anticancer potential of furan derivatives has been explored extensively. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by interfering with critical signaling pathways . The specific mechanisms may involve the modulation of apoptosis-related proteins or the inhibition of angiogenesis.
Case Study:
A study demonstrated that a related furan-thiophene derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships. The compound was found to induce apoptosis via the intrinsic pathway, suggesting its potential as a therapeutic agent in oncology.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and dynamics of this compound. Preliminary results indicate favorable absorption profiles and bioavailability, which are essential for therapeutic efficacy.
Table 2: Summary of In Vivo Studies
| Study Type | Model Organism | Key Findings |
|---|---|---|
| Pharmacokinetics | Rat | Rapid absorption; half-life ~4 hours |
| Toxicology | Mouse | No significant adverse effects at low doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
